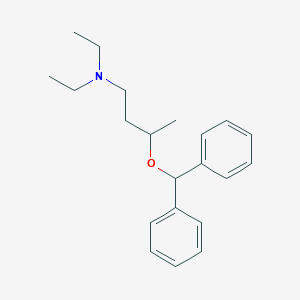
3-benzhydryloxy-N,N-diethylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzhydryloxy-N,N-diethylbutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a diphenylmethoxy group attached to a butan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzhydryloxy-N,N-diethylbutan-1-amine typically involves the reaction of diphenylmethanol with N,N-diethylbutan-1-amine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-benzhydryloxy-N,N-diethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-benzhydryloxy-N,N-diethylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of 3-benzhydryloxy-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: A compound with a similar diphenylmethoxy group but different amine structure.
Dimenhydrinate: Contains diphenhydramine as a component and has similar antihistamine properties.
Promethazine: Another compound with similar structural features and pharmacological effects.
Uniqueness
3-benzhydryloxy-N,N-diethylbutan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a diphenylmethoxy group with a butan-1-amine backbone differentiates it from other similar compounds and contributes to its specific applications and effects.
Propriétés
Formule moléculaire |
C21H29NO |
|---|---|
Poids moléculaire |
311.5g/mol |
Nom IUPAC |
3-benzhydryloxy-N,N-diethylbutan-1-amine |
InChI |
InChI=1S/C21H29NO/c1-4-22(5-2)17-16-18(3)23-21(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,18,21H,4-5,16-17H2,1-3H3 |
Clé InChI |
XXCWBAVZJKEYFK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)CCC(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


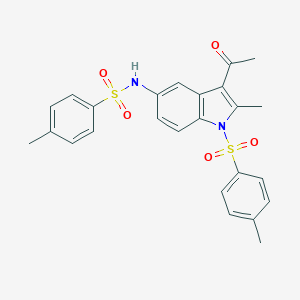
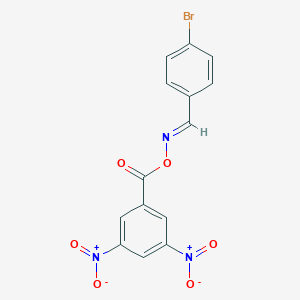
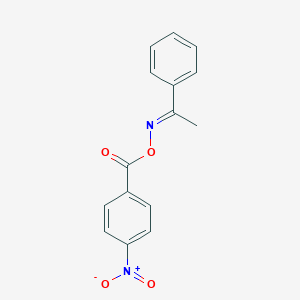
![2-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}propanamide](/img/structure/B400076.png)
![3,5-bisnitro-N-[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B400078.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B400080.png)
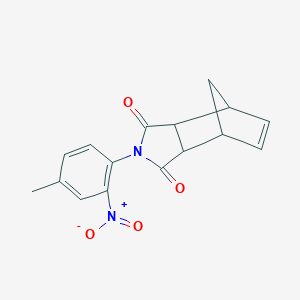
![2-{3-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]-2-methylphenyl}-5-methyl-1,3-benzoxazole](/img/structure/B400083.png)
![N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B400084.png)
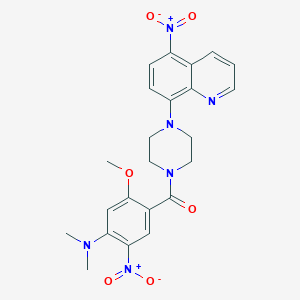
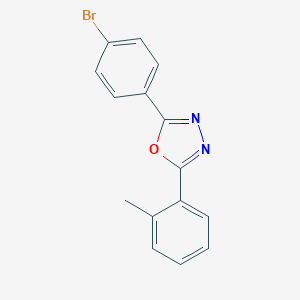
![2-[(5E)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B400091.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B400092.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B400093.png)
